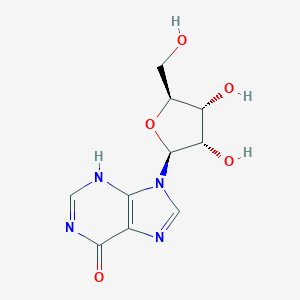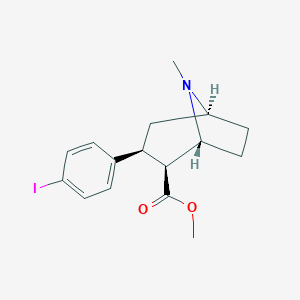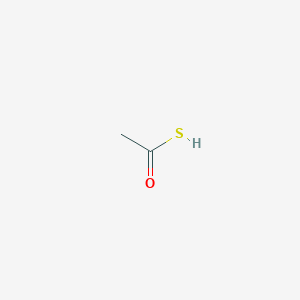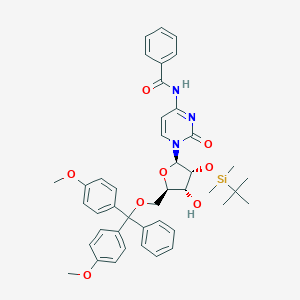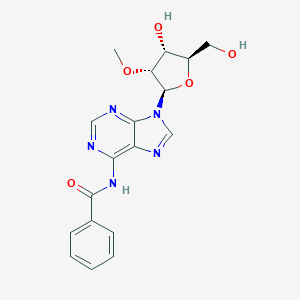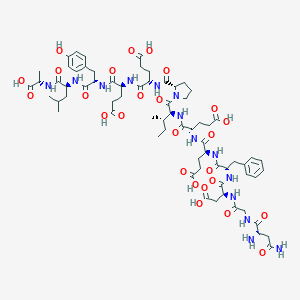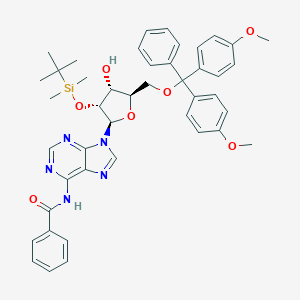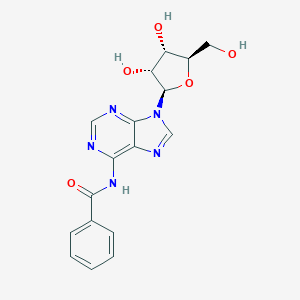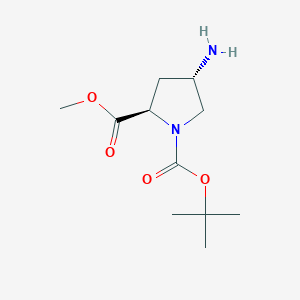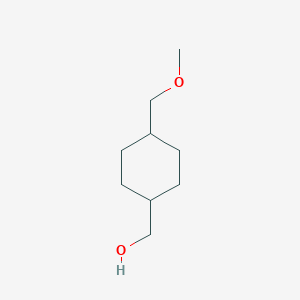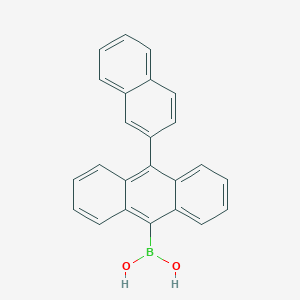
10-(2-Naphthyl)anthracene-9-boronic acid
Overview
Description
10-(2-Naphthyl)anthracene-9-boronic acid:
Mechanism of Action
Target of Action
10-(2-Naphthyl)anthracene-9-boronic acid is an organic intermediate . It is primarily used in Suzuki coupling reactions , a type of palladium-catalyzed cross coupling reaction, which is a powerful tool for the formation of carbon-carbon bonds .
Mode of Action
In Suzuki coupling reactions, this compound acts as a boron-based reagent . It interacts with a halide or pseudohalide partner in the presence of a palladium catalyst and a base . The boronic acid moiety of the molecule forms a four-coordinate boronate complex with the palladium catalyst, which then transmetallates to the organic halide or pseudohalide .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis for the construction of C-C bonds and the synthesis of complex organic compounds .
Pharmacokinetics
It is soluble in methanol , which may influence its absorption and distribution if it were to be used in a biological context.
Result of Action
The primary result of the action of this compound is the formation of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction . These compounds have wide applications in various fields, including materials science and pharmaceuticals .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the Suzuki-Miyaura reaction requires a palladium catalyst and a base . The reaction is typically carried out under inert gas (nitrogen or argon) at 2-8°C . The reaction efficiency can be influenced by the choice of solvent, the temperature, and the pH of the reaction environment .
Biochemical Analysis
Biochemical Properties
It is known that the compound does not influence the blue emission of 420 nm and HOMO–LUMO energy level (5.5–2.5 eV) in solution
Molecular Mechanism
It is known that the substituent at the 10-positions of the anthracene unit does not influence the blue emission of 420 nm and HOMO–LUMO energy level (5.5–2.5 eV)
Temporal Effects in Laboratory Settings
It is known that all asymmetric anthracenes, including 10-(2-Naphthyl)anthracene-9-boronic acid, show high glass transition temperatures in the range of 84–153 °C
Preparation Methods
Synthetic Routes and Reaction Conditions: 10-(2-Naphthyl)anthracene-9-boronic acid can be synthesized through a multi-step process involving the following key steps:
Starting Materials: The synthesis begins with 9-bromo-10-(2-naphthyl)anthracene.
Lithiation: The bromo compound is treated with n-butyllithium (n-BuLi) to form the corresponding lithium intermediate.
Boronation: The lithium intermediate is then reacted with trimethyl borate (B(OCH3)3) to introduce the boronic acid group.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reactions are carried out under controlled conditions to ensure high yield and purity. The process involves:
Inert Atmosphere: Reactions are conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.
Temperature Control: Precise temperature control is maintained to optimize reaction rates and product formation.
Chemical Reactions Analysis
Types of Reactions: 10-(2-Naphthyl)anthracene-9-boronic acid undergoes various chemical reactions, including:
Suzuki Coupling Reactions: This is the most common reaction, where the boronic acid group reacts with halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to coupling reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki coupling reactions.
Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) to facilitate the coupling reaction.
Solvents: Organic solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) are commonly used.
Major Products:
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a reagent in Suzuki coupling reactions to form complex organic molecules.
Material Science: Utilized in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Biology and Medicine:
Fluorescent Probes: Employed in the development of fluorescent probes for biological imaging and sensing applications.
Industry:
Chemical Sensors: Used in the fabrication of chemical sensors for detecting various analytes.
Pharmaceuticals: Plays a role in the synthesis of active pharmaceutical ingredients (APIs).
Comparison with Similar Compounds
9-Anthraceneboronic Acid: Another boronic acid derivative used in similar coupling reactions.
2-Naphthaleneboronic Acid: Contains a naphthyl group but lacks the anthracene moiety.
Uniqueness: 10-(2-Naphthyl)anthracene-9-boronic acid is unique due to its dual functional groups (naphthyl and anthracene), which provide distinct electronic and steric properties. This makes it particularly useful in the synthesis of complex organic molecules and materials .
Properties
IUPAC Name |
(10-naphthalen-2-ylanthracen-9-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BO2/c26-25(27)24-21-11-5-3-9-19(21)23(20-10-4-6-12-22(20)24)18-14-13-16-7-1-2-8-17(16)15-18/h1-15,26-27H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVDBZMVEURVOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CC=CC2=C(C3=CC=CC=C13)C4=CC5=CC=CC=C5C=C4)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630472 | |
| Record name | [10-(Naphthalen-2-yl)anthracen-9-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
597554-03-5 | |
| Record name | [10-(Naphthalen-2-yl)anthracen-9-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-(2-Naphthyl)anthracene-9-boronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 10-(2-Naphthyl)anthracene-9-boronic acid a significant compound in the development of blue OLED materials?
A1: this compound serves as a crucial precursor in synthesizing asymmetric anthracene derivatives for blue OLED applications []. The boronic acid functionality allows for versatile modification of the anthracene structure via Suzuki coupling reactions. This enables researchers to fine-tune the compound's properties, such as its emission wavelength and energy levels, for optimal performance in OLED devices.
Q2: How does the structure of the aryl substituent introduced via this compound affect the OLED material properties?
A2: The study demonstrates that the bulkiness of the aryl substituent at the 10-position of the anthracene core, introduced through reactions with this compound, significantly influences the solid-state photoluminescence properties []. Increasing the steric bulk of the substituent leads to a reduced bathochromic shift in the emission spectrum. This control over the emission wavelength is crucial for achieving desired blue color coordinates in OLED devices.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




